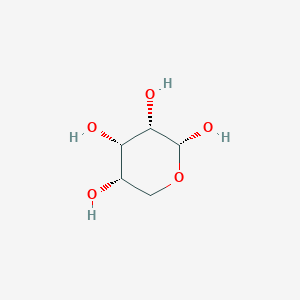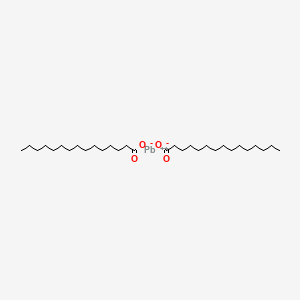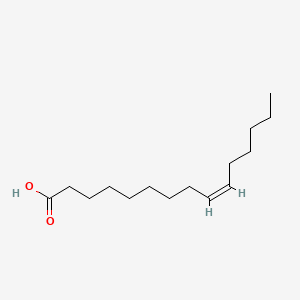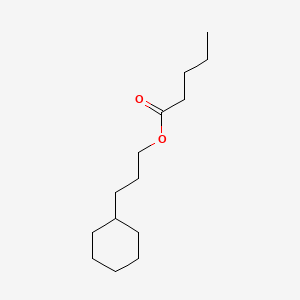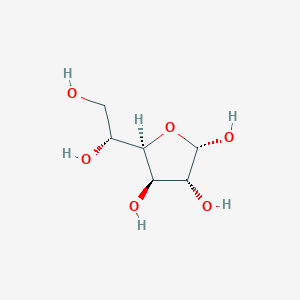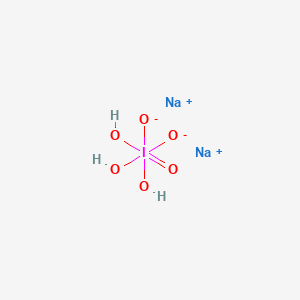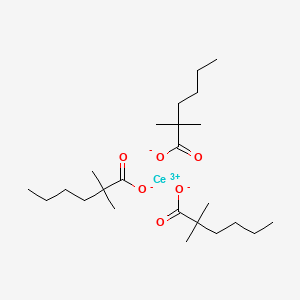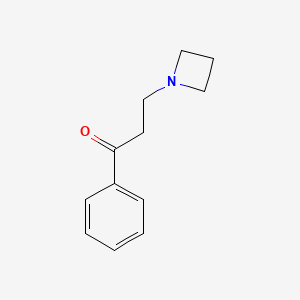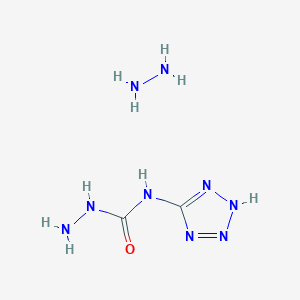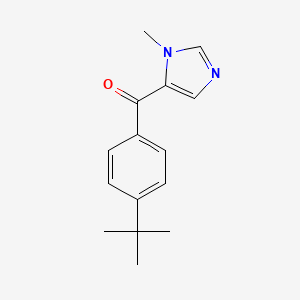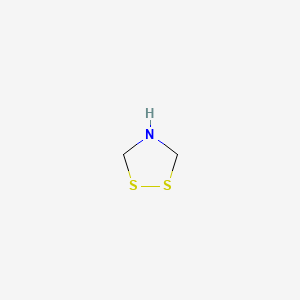
1,2,4-Dithiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Dithiazolidine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Dithiazolidine can be synthesized through several methods. One common approach involves the reaction of 1,1-dichloro-2-nitroethylene with phenylthiourea derivatives. The choice of solvent plays a crucial role in determining the type of product formed. For instance, using chloroform as a solvent leads to the formation of 1,4,2-dithiazolidine, while using ethanol results in the formation of 1,3-thiazetidine .
Industrial Production Methods: Industrial production of this compound typically involves the use of bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines. This method allows for the efficient synthesis of dithiasuccinoyl-amines, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Dithiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into thiols and amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of N-alkylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: The Mitsunobu reaction is often employed for N-alkylation, using reagents like triphenylphosphine and diethyl azodicarboxylate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
1,2,4-Dithiazolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-dithiazolidine involves the relief of strain in the five-membered heterocycle and the repulsion of unshared electron pairs of adjacent sulfur atoms. This drives various chemical reactions, including nucleophilic substitution and sulfur transfer . The compound’s ability to act as a sulfurizing reagent is particularly notable in the synthesis of phosphorothioate-containing nucleotides .
Comparison with Similar Compounds
1,2,4-Dithiazolidine-3,5-dione: This compound is structurally similar but contains an additional carbonyl group, making it useful as a sulfurizing reagent and a protecting group.
3-Ethoxy-1,2,4-dithiazoline-5-one: Another sulfurizing reagent with similar applications in nucleotide synthesis.
Uniqueness: this compound stands out due to its versatility in various chemical reactions and its effectiveness as a sulfurizing reagent. Its ability to form stable intermediates and its compatibility with automated synthesis techniques make it a valuable tool in both research and industrial applications .
Properties
CAS No. |
6669-23-4 |
|---|---|
Molecular Formula |
C2H5NS2 |
Molecular Weight |
107.20 g/mol |
IUPAC Name |
1,2,4-dithiazolidine |
InChI |
InChI=1S/C2H5NS2/c1-3-2-5-4-1/h3H,1-2H2 |
InChI Key |
WGKLFJKQSWDWHK-UHFFFAOYSA-N |
Canonical SMILES |
C1NCSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


